Calculated Lipophilicity (cLogP) Elevation Relative to Unsubstituted Cyclohexane Analog
The target compound has a calculated XLogP3 of approximately 6.2, compared to 4.3 for the unsubstituted cyclohexane analog N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide (CAS 392243-78-6) [1][2]. This ~1.9 log unit increase arises from the 4-butyl substituent and predicts significantly enhanced membrane permeability (PAMPA) and blood-brain barrier penetration potential, critical for CNS-targeted programs.
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | cLogP ≈ 6.2 (computed via PubChem/XCHEM) |
| Comparator Or Baseline | N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide (CAS 392243-78-6): cLogP = 4.3 |
| Quantified Difference | ΔcLogP ≈ +1.9 log units |
| Conditions | Computational prediction using XLogP3 algorithm; no experimental logP available |
Why This Matters
A 1.9 log unit higher cLogP indicates the compound will distribute more readily into lipid-rich compartments, making it more suitable for intracellular or CNS targets than the unsubstituted analog, guiding procurement toward central nervous system programs.
- [1] Kuujia Product Page. CAS 392243-78-6: N-5-(4-bromophenyl)-1,3,4-thiadiazol-2-ylcyclohexanecarboxamide. https://www.kuujia.com/cas-392243-78-6.html (accessed 2026-04-29). View Source
- [2] NCBI PubChem. XLogP3 descriptor definition. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-29). View Source
